N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a thiophen-2-ylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing an N-(3-methoxyphenyl) substituent. The thiophen-2-ylmethyl group introduces aromatic sulfur, which may enhance π-π interactions in biological targets, while the 3-methoxyphenyl acetamide side chain contributes to solubility and target affinity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-30-16-7-4-6-15(12-16)25-20(28)14-33-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-32-17/h2-12H,13-14H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOPAGIXOMJZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions to create the fused ring system.
- Introduction of the Methoxy and Thiophenyl Groups : These substitutions are crucial for enhancing biological activity.
- Final Acetamide Formation : The final step involves coupling reactions to form the acetamide linkage.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiophenes and benzofuro-pyrimidines have shown effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 30 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant capacity of N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been evaluated through assays measuring free radical scavenging activity. Compounds with methoxy and thiophene groups have shown promising results in reducing oxidative stress markers in cellular models .
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds similar to N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can inhibit pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). The inhibition rates observed were comparable to that of standard anti-inflammatory drugs such as dexamethasone .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may act on specific receptors linked to oxidative stress and inflammation, modulating their activity.
- Molecular Docking Studies : In silico studies suggest favorable binding interactions with target proteins through hydrogen bonding and hydrophobic interactions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives similar to N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide against clinical isolates. Results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment using RAW 264.7 macrophages, researchers assessed the anti-inflammatory effects of the compound by measuring nitric oxide production post-LPS stimulation. The results showed a significant reduction in nitric oxide levels compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Findings from Comparative Analysis
Saturated cores (e.g., tetrahydrobenzothieno in ) reduce aromatic interactions but may enhance binding to hydrophobic pockets.
Substituent Effects :
- Thiophen-2-ylmethyl vs. Benzyl : The thiophene group (target compound) provides sulfur-mediated interactions and lower steric hindrance than benzyl .
- Methoxyphenyl vs. Trifluoromethylphenyl : The 3-methoxyphenyl group (target) improves solubility via polar interactions, whereas trifluoromethylphenyl () enhances metabolic stability and electronegativity.
Synthesis and Reactivity: The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidinone C2 position, similar to methods described for thieno-pyrimidines . Yields for such reactions range from 68–74% in related compounds, influenced by steric and electronic effects of substituents .
Bioactivity Insights :
- While explicit data for the target compound is unavailable, structurally related sulfanyl-acetamide derivatives exhibit antimicrobial and anticancer activities .
- The trifluoromethylphenyl analog () may show enhanced bioactivity due to electron-withdrawing effects, whereas the methoxyphenyl group (target) could favor solubility-driven uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
